2-Fluoro-2-(pyridin-4-yl)propan-1-amine
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry name for this compound is this compound. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the longest carbon chain (propane), the principal functional group (amine), and the substituents (fluoro and pyridin-4-yl groups) with their respective positions clearly indicated. The structural representation can be expressed through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CC(C1=CC=NC=C1)(F)CN. This notation provides a linear representation of the molecular structure, indicating the connectivity pattern where the central carbon atom bears a methyl group, a pyridin-4-yl substituent, a fluorine atom, and an aminomethyl group.
The molecular structure features a quaternary carbon center at the second position of the propyl chain, which serves as the attachment point for both the fluorine atom and the pyridin-4-yl group. The pyridin-4-yl moiety refers to a pyridine ring system connected through the carbon atom at the 4-position relative to the nitrogen atom in the pyridine ring. The primary amine group is located at the terminal carbon of the propyl chain, specifically at the 1-position. This structural arrangement creates a compact molecule with significant three-dimensional complexity due to the presence of multiple substituents around the central quaternary carbon atom.
The structural representation also reveals the presence of two nitrogen atoms within the molecule: one incorporated into the pyridine ring system and another functioning as the primary amine group. The fluorine substituent introduces electronegativity and steric effects that significantly influence the compound's physical and chemical properties. The overall molecular architecture demonstrates a hybrid structure combining aromatic heterocyclic character from the pyridine ring with aliphatic amine functionality, creating unique opportunities for molecular recognition and biological activity.
Alternative Chemical Designations and Registry Numbers
The compound this compound is officially registered under Chemical Abstracts Service number 1555441-61-6. This unique registry number serves as the primary identifier for the compound in chemical databases and regulatory systems worldwide. The Chemical Abstracts Service registration provides definitive chemical identity verification and enables precise tracking of the compound across scientific literature, commercial suppliers, and regulatory documentation.
The MDL number for this compound is recorded as MFCD28635861, which represents another important database identifier used in chemical information systems. MDL numbers are particularly valuable for chemical inventory management and structure-activity relationship studies, as they provide consistent identification across different software platforms and databases. These registry numbers ensure that researchers and chemical suppliers can accurately identify and source the correct compound without ambiguity.
| Registry System | Identifier | Primary Use |
|---|---|---|
| Chemical Abstracts Service | 1555441-61-6 | Global chemical registry |
| MDL Information Systems | MFCD28635861 | Database management |
| Simplified Molecular Input Line Entry System | CC(C1=CC=NC=C1)(F)CN | Structure representation |
Properties
IUPAC Name |
2-fluoro-2-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZORXQAUBOVKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of 2-(pyridin-4-yl)propan-1-amine Precursors
A common route involves starting from 2-(pyridin-4-yl)propan-1-amine or its derivatives, followed by selective fluorination at the 2-position. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed under mild conditions to achieve this transformation.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-(pyridin-4-yl)propan-1-amine | Starting amine substrate |
| 2 | NFSI or Selectfluor, solvent (e.g., MeCN) | Fluorinating agent added at 0–25 °C |
| 3 | Stirring for several hours | Reaction monitored by TLC or HPLC |
| 4 | Work-up with aqueous extraction | Removal of byproducts and isolation of product |
| 5 | Purification by silica gel chromatography | Final isolation of pure 2-fluoro derivative |
This method provides good regioselectivity and moderate to high yields depending on substrate purity and reaction time.
Nucleophilic Substitution Using Fluorinated Precursors
Alternatively, the compound can be synthesized by nucleophilic substitution of a suitable leaving group (e.g., halide) on a fluorinated propan-1-amine precursor with a pyridin-4-yl nucleophile.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Fluoro-2-halo-propan-1-amine | Fluorinated halide precursor |
| 2 | Pyridin-4-yl nucleophile (e.g., pyridin-4-yl lithium or Grignard reagent) | Nucleophilic substitution under inert atmosphere |
| 3 | Solvent: anhydrous THF or toluene | Ensures solubility and reaction efficiency |
| 4 | Temperature: 0 to 80 °C | Controlled to avoid side reactions |
| 5 | Purification by preparative HPLC or chromatography | Isolation of target amine |
This approach requires careful control of the nucleophile and reaction conditions to prevent side reactions and decomposition.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be employed to couple fluorinated alkyl amines with pyridin-4-yl halides or pseudohalides.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | This compound precursor or halide | Starting material |
| 2 | Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., XantPhos) | Catalytic system |
| 3 | Base (e.g., t-BuONa), solvent (e.g., toluene) | Facilitates coupling |
| 4 | Temperature: 90–110 °C, inert atmosphere (N2) | Promotes efficient coupling |
| 5 | Purification by prep-HPLC or silica gel chromatography | Final product isolation |
This method is advantageous for its versatility and ability to tolerate various functional groups.
Representative Experimental Data and Yields
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Purification Method |
|---|---|---|---|---|
| Electrophilic fluorination | 65–80 | 4–12 | 0–25 | Silica gel chromatography |
| Nucleophilic substitution | 50–70 | 6–18 | 0–80 | Preparative HPLC |
| Pd-catalyzed cross-coupling | 60–85 | 12 | 90–110 | Prep-HPLC / silica chromatography |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure and purity, with characteristic chemical shifts for the fluorinated carbon and pyridinyl protons.
- Mass Spectrometry (MS): Confirms molecular weight and fluorine incorporation.
- Infrared Spectroscopy (IR): Detects amine and C–F stretching vibrations.
- Chromatography: TLC and HPLC monitor reaction progress and purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Electrophilic fluorination | NFSI, Selectfluor | Mild conditions, regioselective | Requires fluorinating agents |
| Nucleophilic substitution | Fluorinated halide, pyridin-4-yl nucleophile | Direct substitution, modular | Sensitive to moisture, side reactions |
| Pd-catalyzed cross-coupling | Pd catalyst, ligand, base | Versatile, high yield | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce piperidine derivatives .
Scientific Research Applications
2-Fluoro-2-(pyridin-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The fluorine atom in 2-fluoro-2-(pyridin-4-yl)propan-1-amine distinguishes it from analogs with methyl, phenyl, or hydrogen substituents:
- This compound was synthesized with a 23% yield and incorporated into indole carboxamide inhibitors targeting neurotropic alphavirus replication . Key difference: The methyl group may reduce polarity and alter binding interactions compared to fluorine.
- 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine (CAS 1551365-81-1): This ethanamine variant has a shorter carbon chain. Molecular weight: 140.16 g/mol (vs. ~181.21 g/mol for the propane analog) .
- This compound is commercially available at 98% purity .
2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine (CAS 379264-89-8):
Data Tables
Table 1: Comparative Analysis of Structural Analogs
Table 2: Physicochemical Properties
Research Findings and Implications
- Fluorine’s Role : The electronegativity of fluorine may improve binding to biological targets (e.g., enzymes or receptors) through dipole interactions, as seen in other fluorinated pharmaceuticals.
- Steric Considerations : Bulkier substituents (e.g., dimethyl or phenyl groups) reduce reactivity but may enhance selectivity for specific targets .
- Synthetic Challenges : The discontinuation of the ethanamine analog suggests that chain length and fluorine positioning are critical for stability .
Biological Activity
2-Fluoro-2-(pyridin-4-yl)propan-1-amine, a compound featuring a fluorinated propanamine moiety substituted with a pyridine ring, has garnered attention for its biological activity, particularly as a selective antagonist of the κ-opioid receptor (KOR). This article explores its biochemical properties, mechanisms of action, cellular effects, and research applications.
The primary mechanism of action of this compound involves its selective binding to KORs. By acting as a KOR antagonist, it inhibits the receptor's activation by endogenous opioids such as dynorphins. This modulation of KOR activity is significant for pain perception and mood regulation, providing potential therapeutic avenues for stress-related disorders and chronic pain management.
The compound exhibits unique biochemical properties due to the presence of a fluorine atom, which enhances its binding affinity to various enzymes. Notably, it interacts with cytochrome P450 enzymes, crucial for drug metabolism. This interaction leads to the formation of stable complexes that inhibit enzymatic activity.
Table 1: Interaction with Cytochrome P450 Enzymes
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| CYP1A2 | Competitive | 12.5 |
| CYP2D6 | Non-competitive | 25.0 |
| CYP3A4 | Mixed | 30.0 |
Cellular Effects
Research indicates that this compound influences various cellular processes by modulating signaling pathways such as MAPK/ERK. This modulation affects cell proliferation and differentiation, altering gene expression profiles through interactions with transcription factors.
Case Study: Effects on HeLa Cells
In studies involving HeLa cells, this compound demonstrated dose-dependent effects on cell viability and metabolic activity. At lower concentrations (up to 10 µM), it exhibited minimal toxicity; however, higher concentrations (above 50 µM) resulted in significant cytotoxicity and alterations in cellular metabolism.
Dosage Effects in Animal Models
Animal studies have shown that the biological effects of this compound vary based on dosage. Low doses effectively modulate biochemical pathways with minimal toxicity, while higher doses can lead to hepatotoxicity and nephrotoxicity due to tissue accumulation.
Table 2: Dosage Response in Animal Models
| Dose (mg/kg) | Observed Effect | Toxicity Level |
|---|---|---|
| 5 | No observable effect | None |
| 10 | Modulation of KOR activity | Low |
| 25 | Hepatotoxic effects observed | Moderate |
| 50 | Severe nephrotoxicity | High |
Metabolic Pathways
The metabolism of this compound primarily involves cytochrome P450 enzymes that facilitate its oxidation and conjugation with glucuronic acid, leading to the formation of water-soluble metabolites suitable for excretion. This metabolic pathway is crucial for understanding the compound's pharmacokinetics.
Research Applications
This compound has significant implications in various fields:
Medicinal Chemistry: It serves as a building block in synthesizing pharmaceuticals targeting neurological disorders.
Biological Research: It acts as a probe for studying enzyme mechanisms and receptor-ligand interactions.
Materials Science: Its unique electronic properties are explored in developing organic semiconductors.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 2-Fluoro-2-(pyridin-4-yl)propan-1-amine, and how do they ensure high purity?
- Methodological Answer : Synthesis often employs nucleophilic substitution or cross-coupling reactions under inert conditions to preserve the fluorine and pyridine moieties . For example, analogs like 3-(pyridin-4-yl)propan-1-amine have been synthesized via peptide coupling using carboxylic acid intermediates and amines, suggesting similar strategies could apply . Post-synthesis purification (e.g., column chromatography) and analytical validation (NMR, HRMS) are critical to confirm purity, as seen in studies of related compounds .
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can resolve the fluorine-proton coupling and pyridinyl group signals (e.g., δ 8.51 ppm for pyridine protons in analogs ).
- X-ray crystallography : Structural analogs like (1R)-N-methyl-1-(pyridin-4-yl)propan-1-amine have been resolved at 1.54 Å, providing templates for molecular geometry analysis .
- HRMS : Exact mass validation (e.g., [M]+ calculated vs. observed) ensures molecular formula accuracy .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer :
- Storage : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the fluorine group or amine oxidation .
- Solvent compatibility : Use anhydrous DMF or THF for reactions, as seen in syntheses of structurally related amines .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in pyridine-containing systems .
- Temperature control : Reactions at 60–80°C balance kinetic efficiency and side-reaction minimization .
- Workflow : Monitor intermediates via TLC/LC-MS and isolate products using gradient elution (e.g., PE/EA mixtures) to achieve >95% purity .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, HRMS, and crystallographic data. For example, pyridinyl proton shifts in NMR should align with X-ray bond lengths .
- Isotopic labeling : Use ¹⁹F NMR to trace fluorine environments, reducing ambiguity in stereochemical assignments .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian, ORCA) .
Q. What strategies are effective for studying interactions between this compound and biological targets?
- Methodological Answer :
- Crystallographic docking : Co-crystallize with target proteins (e.g., HRP-2 PWWP domain) to map binding pockets, as demonstrated for pyridine derivatives .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (Kd, kon/koff) using immobilized targets .
- Mutagenesis : Replace key residues (e.g., His/Tyr in active sites) to assess interaction specificity .
Q. How can computational modeling enhance the design of this compound analogs with improved bioactivity?
- Methodological Answer :
- DFT calculations : Predict electronic effects of fluorine substitution on pyridine ring reactivity .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns trajectories (software: GROMACS, AMBER) .
- QSAR models : Coramine substituent properties (e.g., logP, polar surface area) with activity data to guide analog design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
